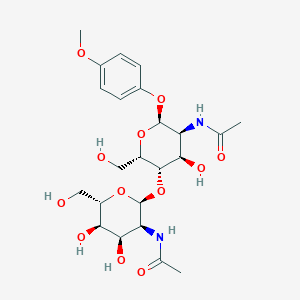
Mal-PEG4-amine TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG4-amine TFA salt is a compound that contains a maleimide group and an amine group. The polyethylene glycol (PEG) spacer increases the aqueous solubility of the resulting compound. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), while the maleimide group reacts with thiol groups to form covalent bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG4-amine TFA salt is synthesized by linking a maleimide group to a PEG chain, which is then connected to an amine group. The synthesis involves the following steps:
PEGylation: The PEG chain is activated and linked to the maleimide group.
Amine Functionalization: The PEG-maleimide intermediate is then reacted with an amine group under controlled conditions to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are activated and linked to maleimide groups.
Amine Addition: The PEG-maleimide intermediates are reacted with amine groups in large reactors under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-amine TFA salt undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).
Addition Reactions: The maleimide group reacts with thiol groups to form covalent bonds
Common Reagents and Conditions
Carboxylic Acids: React with the amine group under acidic or basic conditions.
Activated NHS Esters: React with the amine group in the presence of a base.
Carbonyls (Ketone, Aldehyde): React with the amine group under mild conditions.
Thiol Groups: React with the maleimide group under neutral or slightly basic conditions
Major Products Formed
Amide Bonds: Formed from the reaction of the amine group with carboxylic acids or activated NHS esters.
Imine Bonds: Formed from the reaction of the amine group with carbonyls.
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups
Scientific Research Applications
Mal-PEG4-amine TFA salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
Mal-PEG4-amine TFA salt exerts its effects through the following mechanisms:
Covalent Bond Formation: The maleimide group reacts with thiol groups to form stable covalent bonds, enabling the conjugation of biomolecules.
Amide and Imine Bond Formation: The amine group reacts with carboxylic acids, activated NHS esters, and carbonyls to form amide and imine bonds, facilitating the linkage of various molecules
Comparison with Similar Compounds
Similar Compounds
Mal-PEG8-Amine TFA Salt: Contains a longer PEG spacer, which further increases solubility and flexibility.
Mal-PEG6-Amine TFA Salt: Similar structure but with a different PEG chain length.
Uniqueness
Mal-PEG4-amine TFA salt is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The combination of maleimide and amine groups allows for versatile conjugation possibilities, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H24N2O6/c15-3-5-19-7-9-21-11-12-22-10-8-20-6-4-16-13(17)1-2-14(16)18/h1-2H,3-12,15H2 |
InChI Key |
IXEVRKYHIRYVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)



![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)



